Dinickel phosphide

Description

Properties

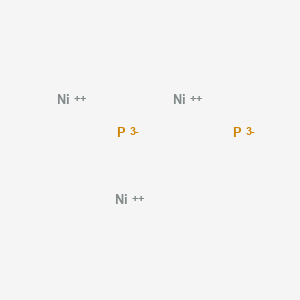

IUPAC Name |

nickel(2+);phosphorus(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ni.2P/q3*+2;2*-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZGSHVDNCPPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[P-3].[P-3].[Ni+2].[Ni+2].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.028 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12035-64-2 | |

| Record name | Nickel phosphide (Ni2P) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinickel phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Foundational Properties of Dinickel Phosphide (Ni₂P)

Abstract

Dinickel phosphide (Ni₂P), a transition metal phosphide, has garnered significant attention within the scientific community for its remarkable catalytic activity, unique electronic structure, and robust physical properties. This technical guide provides a comprehensive exploration of the foundational characteristics of Ni₂P, tailored for researchers, scientists, and professionals in drug development and catalysis. We will delve into its fundamental structural and electronic properties, which are intrinsically linked to its performance in key chemical transformations. This guide will further detail established synthesis methodologies, crucial characterization techniques, and an in-depth analysis of its catalytic mechanisms in hydrodesulfurization (HDS) and the hydrogen evolution reaction (HER).

Introduction: The Emergence of this compound in Catalysis

The pursuit of efficient, cost-effective, and earth-abundant catalytic materials is a cornerstone of sustainable chemical synthesis and energy production. In this context, this compound (Ni₂P) has emerged as a highly promising candidate, demonstrating exceptional performance in a variety of catalytic applications.[1] Its utility spans from the critical industrial process of removing sulfur from fossil fuels (hydrodesulfurization) to the clean energy generation via the hydrogen evolution reaction.[1] The unique arrangement of nickel and phosphorus atoms in the Ni₂P lattice imparts distinct electronic properties that are believed to be the origin of its high catalytic efficacy. This guide aims to provide a detailed understanding of these fundamental properties, offering insights into the rational design of next-generation catalysts.

Structural and Electronic Properties: The Core of Ni₂P's Functionality

The catalytic prowess of Ni₂P is deeply rooted in its distinct crystal and electronic structure. A thorough understanding of these foundational properties is paramount for optimizing its performance and designing novel applications.

Crystal Structure

This compound crystallizes in a hexagonal structure, belonging to the P-62m space group.[2][3] This structure is characterized by a specific arrangement of nickel and phosphorus atoms, creating a unique coordination environment that is crucial for its catalytic activity. The lattice consists of two non-equivalent nickel sites and two non-equivalent phosphorus sites, leading to a complex and anisotropic structure.

Below is a diagram illustrating the crystal structure of this compound.

Caption: A simplified 2D representation of the Ni₂P crystal lattice showing the connectivity between nickel and phosphorus atoms.

The precise arrangement of atoms in the Ni₂P lattice can be described by its Crystallographic Information File (CIF), which is available from resources like the Materials Project (mp-21167).[4][5]

Electronic Structure

First-principles calculations and experimental observations have established that Ni₂P exhibits metallic character.[6][7] This is evident from its density of states (DOS), which shows a significant population of electronic states at the Fermi level, facilitating electron transport—a critical attribute for electrocatalysis. The band structure of Ni₂P further confirms its metallic nature, with multiple bands crossing the Fermi level.[8]

The electronic structure is not merely a consequence of the individual elements but arises from the strong hybridization between the Ni 3d and P 3p orbitals. This interaction modifies the electronic properties of the nickel centers, making them distinct from metallic nickel and contributing to the unique catalytic activity of Ni₂P.

Caption: Diagram illustrating the hybridization of Ni 3d and P 3p orbitals to form the electronic structure of Ni₂P.

Synthesis of this compound

The synthesis of Ni₂P with controlled morphology, particle size, and surface properties is crucial for optimizing its catalytic performance. Several methods have been developed, with solvothermal synthesis and temperature-programmed reduction being among the most common.

Solvothermal Synthesis of Ni₂P Nanoparticles

This method involves the reaction of nickel and phosphorus precursors in a high-boiling-point solvent at elevated temperatures and pressures. It offers excellent control over the size and shape of the resulting nanoparticles.

Experimental Protocol:

-

Precursor Preparation: In a typical synthesis, a nickel precursor, such as nickel chloride hexahydrate (NiCl₂·6H₂O), and a phosphorus source, like yellow phosphorus, are used.[9]

-

Solvent Mixture: The precursors are dissolved in a solvent mixture, which can include ethylene glycol, ethanol, and water. A surfactant, such as urea, can be added to regulate the pH and assist in the formation of uniform nanostructures.[9]

-

Reaction Conditions: The reaction mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180-200 °C) for a defined period (e.g., 12-24 hours).[10]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting solid product is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven.

Caption: Workflow for the solvothermal synthesis of Ni₂P nanoparticles.

Temperature-Programmed Reduction (TPR) of Supported Ni₂P Catalysts

This method is widely used for preparing supported Ni₂P catalysts, which are common in industrial applications. It involves the reduction of a nickel phosphate precursor on a high-surface-area support, such as silica (SiO₂).[11]

Experimental Protocol:

-

Precursor Impregnation: A silica support is impregnated with an aqueous solution containing a nickel salt (e.g., nickel nitrate) and a phosphate source (e.g., ammonium phosphate).[12]

-

Drying and Calcination: The impregnated support is dried to remove the solvent and then calcined in air at a moderate temperature to form a nickel phosphate species on the silica surface.

-

Temperature-Programmed Reduction: The calcined material is then subjected to a temperature-programmed reduction in a flow of hydrogen gas. The temperature is ramped up to a high temperature (typically >600 °C) to reduce the nickel phosphate to Ni₂P.[13][14]

-

Passivation: After reduction, the catalyst is cooled down under an inert atmosphere. A passivation step, involving exposure to a low concentration of oxygen, is often necessary to prevent bulk oxidation upon exposure to air.

Catalytic Applications: Unraveling the Mechanistic Details

The unique structural and electronic properties of Ni₂P translate into remarkable catalytic activity in several important chemical reactions, most notably hydrodesulfurization and the hydrogen evolution reaction.

Hydrodesulfurization (HDS)

The removal of sulfur from petroleum feedstocks is a critical process in the refining industry to produce clean fuels. Ni₂P has shown HDS activity that can surpass that of conventional molybdenum sulfide-based catalysts.[15] The HDS of organosulfur compounds, such as dibenzothiophene (DBT), over Ni₂P catalysts is understood to proceed via two primary pathways:

-

Direct Desulfurization (DDS): This pathway involves the direct cleavage of the C-S bonds in the sulfur-containing molecule.

-

Hydrogenation (HYD): This pathway involves the initial hydrogenation of the aromatic ring system, followed by C-S bond cleavage.[16]

Density functional theory (DFT) studies have been instrumental in elucidating the reaction mechanisms at the atomic level, revealing the importance of specific active sites on the Ni₂P surface.[16]

Caption: Reaction pathways for the hydrodesulfurization of dibenzothiophene over a Ni₂P catalyst.

Hydrogen Evolution Reaction (HER)

The electrochemical splitting of water to produce hydrogen gas is a key technology for a sustainable energy future. Ni₂P has emerged as a highly active and stable electrocatalyst for the HER in both acidic and alkaline media.[7] The HER mechanism on the surface of Ni₂P is generally described by two primary pathways:

-

Volmer-Tafel Mechanism: This involves the adsorption of a proton to form an adsorbed hydrogen atom (Volmer step), followed by the recombination of two adsorbed hydrogen atoms to produce H₂ (Tafel step).[15]

-

Volmer-Heyrovsky Mechanism: This pathway also begins with the Volmer step, but the adsorbed hydrogen atom then reacts with another proton from the electrolyte and an electron to form H₂ (Heyrovsky step).[15]

The relative contribution of each pathway depends on the reaction conditions and the specific surface structure of the Ni₂P catalyst. DFT calculations have shown that the Gibbs free energy of hydrogen adsorption (ΔGH*) is a key descriptor for HER activity, with an optimal value close to zero.[17]

Caption: The two primary mechanisms for the hydrogen evolution reaction (HER) on a catalyst surface.

Characterization of this compound

A comprehensive characterization of Ni₂P is essential to correlate its physical and chemical properties with its catalytic performance. A suite of analytical techniques is typically employed:

-

X-ray Diffraction (XRD): Used to identify the crystalline phase and determine the crystallite size of the Ni₂P material.[2]

-

Transmission Electron Microscopy (TEM): Provides information on the morphology, particle size, and crystal structure of Ni₂P nanoparticles.[18]

-

X-ray Photoelectron Spectroscopy (XPS): Used to determine the surface elemental composition and the oxidation states of nickel and phosphorus.

-

Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area of the material, which is crucial for heterogeneous catalysis.

-

CO Chemisorption: A technique used to titrate the number of active surface sites on the catalyst.[15]

Quantitative Data Summary

To provide a clear and concise overview of the key properties of this compound, the following tables summarize its physical and chemical properties, as well as its catalytic performance in HER and HDS.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Ni₂P | [17][19] |

| Molecular Weight | 148.36 g/mol | [17][20] |

| Crystal Structure | Hexagonal | [2][3] |

| Space Group | P-62m | [2][3] |

| Density | 6.31 g/cm³ | [20] |

| Melting Point | 1112 °C | [20] |

| Appearance | Gray powder or lump | [20] |

| Solubility | Insoluble in cold water, dilute acids, and bases; Soluble in aqua regia | [1][20] |

Table 2: Catalytic Performance of Ni₂P

| Application | Reaction Conditions | Key Performance Metric | Value | Reference(s) |

| HER (Acidic) | 0.5 M H₂SO₄ | Overpotential @ 10 mA/cm² | ~75-150 mV | [21] |

| Tafel Slope | ~45-75 mV/dec | [6] | ||

| HER (Alkaline) | 1 M KOH | Overpotential @ 10 mA/cm² | ~100-200 mV | [22] |

| Tafel Slope | ~60-100 mV/dec | [15] | ||

| HDS (DBT) | 340 °C, 3.0 MPa | Conversion | Up to 99% | [23] |

| Turnover Frequency (TOF) | Varies with catalyst prep. | [16] |

Conclusion and Future Outlook

This compound stands out as a versatile and highly active catalyst with a rich and complex set of foundational properties. Its unique hexagonal crystal structure and metallic electronic character are the primary drivers of its exceptional performance in crucial industrial and energy-related catalytic processes. The ability to tune its properties through controlled synthesis further enhances its potential for targeted applications.

Future research will likely focus on several key areas:

-

Advanced Synthesis: Developing more sophisticated synthesis methods to achieve precise control over crystal facets, defect engineering, and the creation of hierarchical structures to maximize the density of active sites.

-

In-situ and Operando Characterization: Employing advanced characterization techniques to study the catalyst under reaction conditions, providing deeper insights into the dynamic nature of the active sites and reaction intermediates.

-

Theoretical Modeling: Utilizing more powerful computational methods to predict the properties of novel Ni₂P-based materials and to guide the rational design of catalysts with enhanced activity and selectivity.

-

Expanding Applications: Exploring the potential of Ni₂P in other catalytic transformations, such as CO₂ reduction, biomass conversion, and fine chemical synthesis.

By continuing to unravel the fundamental properties of this compound, the scientific community is poised to unlock its full potential, paving the way for the development of more efficient and sustainable chemical technologies.

References

-

Dinickelphosphide | Ni2P | CID 4321486. PubChem. [Link]

-

Nickel Phosphide Ni2P Powder| CAS 12035-64-2. Heeger Materials. [Link]

-

Nickel Phosphide Ni2P Powder| CAS 12035-64-2. Zegen Advanced Materials. [Link]

-

The nature of active sites of Ni2P electrocatalyst for hydrogen evolution reaction. Request PDF on ResearchGate. [Link]

-

Tafel Slope Plot as a Tool to Analyze Electrocatalytic Reactions. ACS Energy Letters. [Link]

-

A promising catalyst for hydrodesulfurization: Ni2P – A DFT study. Request PDF on ResearchGate. [Link]

-

HER performance (a) and the corresponding Tafel plots (b) of Pt/C,... ResearchGate. [Link]

-

(a) Polarization curves and (b) Tafel slopes for Ni2P, Fe-Ni2P,... ResearchGate. [Link]

-

a Polarization curves and b Tafel plots of Ni12P5-Ni2P-Ph, Ni2P-Ph,... ResearchGate. [Link]

-

Preparation of Ni2P catalyst at low reduction temperature and its HDS performance. ResearchGate. [Link]

-

Nickel Phosphide. AMERICAN ELEMENTS. [Link]

-

Nickel phosphide: the effect of phosphorus content on hydrogen evolution activity and corrosion resistance in acidic medium. Journal of Materials Chemistry A. [Link]

-

a Polarization curves and b the corresponding Tafel slopes of a-Ni2P/G,... ResearchGate. [Link]

-

Synthesis of high-quality Ni2P hollow sphere via a template-free surfactant-assisted solvothermal route. Semantic Scholar. [Link]

-

Nickelphosphide Mineral Data. Mineralogy Database. [Link]

-

Nickel phosphide (Ni2P). PubChem. [Link]

-

Lowering the synthesis temperature of Ni2P/SiO2 by palladium addition. SEDICI. [Link]

-

Lowering the synthesis temperature of Ni2P/SiO2 by Palladium addition. ResearchGate. [Link]

-

Rational Design of Nickel Phosphide Hydrodesulfurization Catalysts: Controlling Particle Size and Preventing Sintering. Request PDF on ResearchGate. [Link]

-

mp-21167: Ni2P (Hexagonal, P-62m, 189). Materials Project. [Link]

-

One-Step Synthesis of Bifunctional Nickel Phosphide Nanowires as Electrocatalysts for Hydrogen and Oxygen Evolution Reactions. Frontiers. [Link]

-

Synthesis of high-quality Ni 2P hollow sphere via a template-free surfactant-assisted solvothermal route. Request PDF on ResearchGate. [Link]

-

Effect of Phosphorus Precursor, Reduction Temperature, and Support on the Catalytic Properties of Nickel Phosphide Catalysts in. Semantic Scholar. [Link]

-

Preparation of Silica-Supported Nickel Molybdenum Phosphides by Temperature-Programmed Reduction Technique. Scientific.Net. [Link]

-

Compositional Dependence of Hydrodeoxygenation Pathway Selectivity for Ni2-xRhxP Nanoparticle Catalysts. NREL. [Link]

-

Crystal and electronic facet analysis of ultrafine Ni2P particles by solid-state NMR nanocrystallography. PubMed Central. [Link]

-

Direct solvothermal phosphorization of nickel foam to fabricate integrated Ni2P-nanorods/Ni electrodes for efficient electrocatalytic hydrogen evolution. Chemical Communications. [Link]

-

mp-21167: Ni2P (hexagonal, P-62m, 189). Materials Project. [Link]

-

Crystal and Electronic Facet Analysis of Ultrafine Ni2P Particles by Solid-State NMR Nanocrystallography. Amazon S3. [Link]

-

Crystal and electronic facet analysis of ultrafine Ni2P particles by solid-state NMR nanocrystallography. ResearchGate. [Link]

-

Efficient Ni2P/SiO2 Catalysts with Enhanced Performance for the Hydrogenation of 4,6-Dimethyldibenzothiophene and Phenanthrene. Industrial & Engineering Chemistry Research. [Link]

-

Nickel phosphide (Ni2P) - Substance Details. US EPA. [Link]

-

Nickel phosphide: the effect of phosphorus content on hydrogen evolution activity and corrosion resistance in acidic medium. RSC Publishing. [Link]

Sources

- 1. zegmetal.com [zegmetal.com]

- 2. Crystal and electronic facet analysis of ultrafine Ni2P particles by solid-state NMR nanocrystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. mp-21167: Ni2P (hexagonal, P-62m, 189) [legacy.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. Nickel phosphide: the effect of phosphorus content on hydrogen evolution activity and corrosion resistance in acidic medium - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | One-Step Synthesis of Bifunctional Nickel Phosphide Nanowires as Electrocatalysts for Hydrogen and Oxygen Evolution Reactions [frontiersin.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Preparation of Silica-Supported Nickel Molybdenum Phosphides by Temperature-Programmed Reduction Technique | Scientific.Net [scientific.net]

- 13. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Dinickelphosphide | Ni2P | CID 4321486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 20. heegermaterials.com [heegermaterials.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to the Electronic Structure of Dinickel Phosphide (Ni₂P) for Catalytic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dinickel phosphide (Ni₂P) has emerged as a highly promising non-precious metal catalyst for a range of critical chemical transformations, from hydroprocessing in the petroleum industry to electrochemical hydrogen production. Its remarkable activity and stability stem from a unique electronic structure that facilitates complex reaction pathways. This guide provides a comprehensive exploration of the theoretical underpinnings of Ni₂P's electronic properties, offering researchers and scientists a detailed understanding of how computational studies are unraveling and predicting its catalytic behavior. By delving into the causality behind theoretical models and experimental observations, this document serves as a foundational resource for the rational design of next-generation phosphide-based catalysts.

Part 1: Foundational Principles of this compound

A thorough understanding of the intrinsic crystallographic and electronic properties of Ni₂P is the cornerstone of any theoretical investigation. These fundamental characteristics dictate the nature of its surfaces, the availability of active sites, and its overall catalytic potential.

Crystalline Structure of Ni₂P

This compound crystallizes in the hexagonal P-62m space group, a structure type it shares with Fe₂P.[1][2] A key feature of this structure is the alternating stacking of two distinct atomic layers along the[3] crystallographic direction: one with a Ni₃P₂ stoichiometry and the other with a Ni₃P stoichiometry.[3][4][5] This layered arrangement is crucial as it leads to different surface terminations with varying compositions and, consequently, different catalytic properties.

Within this framework, the nickel and phosphorus atoms exhibit specific coordination environments. There are two inequivalent Ni sites: one is bonded to five P atoms in a distorted trigonal bipyramidal geometry, while the other is bonded to four P atoms, forming a tetrahedron.[1] Similarly, there are two distinct P sites, each bonded to nine Ni atoms.[1] This intricate arrangement of atoms and bonds is the basis for the material's unique electronic landscape. Theoretical calculations have been able to reproduce the experimental lattice parameters with high fidelity, validating the computational models used.[3]

| Lattice Parameter | Theoretical Value (Å) | Experimental Value (Å) |

| a = b | 5.871 | 5.859 |

| c | 3.381 | 3.382 |

| Table 1. Comparison of theoretically calculated and experimentally determined lattice parameters for hexagonal Ni₂P.[3] |

Fundamental Electronic Properties

Theoretical studies, particularly those employing Density Functional Theory (DFT), consistently show that Ni₂P is metallic in nature, characterized by the absence of a band gap.[1][6] This metallic character is crucial for its application in electrocatalysis, as it ensures efficient charge transport.

The Density of States (DOS) provides a deeper insight into the electronic structure, revealing the contributions of different atomic orbitals. The region near the Fermi level is dominated by Ni 3d orbitals, with significant contributions from P 3p orbitals. This orbital hybridization signifies a strong covalent character in the Ni-P bonds.[7] However, first-principles calculations also indicate a small degree of charge transfer from Ni to P, suggesting a minor ionic component to the bonding.[6][7] This combination of metallic, covalent, and ionic bonding characteristics is believed to be a key factor in Ni₂P's catalytic prowess, creating a material that is both conductive and possesses active sites with tunable electronic properties.

Part 2: Theoretical Framework and Computational Methodologies

The investigation of Ni₂P's electronic structure at the atomic level relies heavily on robust computational techniques. Density Functional Theory has become the indispensable tool for this purpose, providing a powerful balance of accuracy and computational feasibility.

Density Functional Theory (DFT) as the Primary Investigative Tool

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly well-suited for studying crystalline solids like Ni₂P because it can accurately predict properties such as lattice constants, bond energies, and electronic density of states. For surface science and catalysis, DFT is used to create slab models—finite-thickness sections of the bulk material—to simulate surfaces and study the adsorption of molecules, calculate reaction pathways, and determine activation energies. The choice of the exchange-correlation functional (e.g., PBE, GGA) is a critical parameter in DFT calculations, as it approximates the complex many-electron interactions.

A Standard DFT Workflow for Analyzing Ni₂P Surfaces

A typical theoretical study of catalysis on a Ni₂P surface involves a multi-step computational protocol. This self-validating system ensures that each step builds upon a robustly calculated foundation, from the bulk material to the intricate details of surface reactions.

-

Bulk Optimization: The workflow begins with the optimization of the bulk Ni₂P crystal structure. The lattice parameters are relaxed until the forces on the atoms and the stress on the unit cell are minimized. This step ensures that the theoretical model accurately represents the physical material.[3]

-

Surface Cleavage and Slab Model Creation: A surface is created by "cleaving" the optimized bulk structure along a specific crystallographic plane, such as the catalytically important (0001) facet.[5] A vacuum layer is added to separate the periodic images of the slab, effectively simulating a surface.

-

Slab Relaxation: The atomic positions within the slab model are then allowed to relax. This is a crucial step, as surface atoms often reconstruct, adopting different positions than they would in the bulk to minimize surface energy.

-

Adsorbate Placement and Adsorption Energy Calculation: Reactant molecules are placed at various high-symmetry sites on the relaxed surface (e.g., on top of Ni or P atoms, in bridge sites between atoms, or in hollow sites).[3][8] The geometry is re-optimized, and the adsorption energy is calculated to determine the most stable binding configuration.

-

Transition State Search and Pathway Analysis: To understand reaction mechanisms, methods like the Nudged Elastic Band (NEB) are used to find the minimum energy path and the transition state between reactants and products. This allows for the calculation of activation energy barriers, which are critical for predicting reaction rates.[9]

Caption: A typical DFT workflow for Ni₂P catalytic studies.

Analyzing Computational Outputs

The raw output of DFT calculations is a wealth of data that must be carefully interpreted. The Projected Density of States (PDOS) is particularly valuable, as it decomposes the total DOS into contributions from individual atoms and orbitals.[9][10] This allows researchers to pinpoint which orbitals (e.g., Ni 3d) are involved in bonding with adsorbates. Another key descriptor, especially for catalysis, is the d-band center. This metric represents the weighted average energy of the d-electrons of a surface metal atom. Its position relative to the Fermi level is often correlated with the strength of adsorbate binding, providing a powerful tool for predicting catalytic activity.[11]

Part 3: Electronic Structure and Catalytic Activity: A Mechanistic Insight

The true power of theoretical studies lies in their ability to connect the electronic structure of Ni₂P to its function as a catalyst. By modeling reaction pathways at the atomic level, we can understand why certain sites are active and how reactions proceed.

The Hydrogen Evolution Reaction (HER)

Ni₂P is a highly efficient electrocatalyst for the HER, the process of generating hydrogen gas from protons. DFT calculations have been instrumental in elucidating the mechanism. Theoretical studies have identified several potential active sites on the Ni₂P(0001) surface, including Ni hollow sites, Ni-P bridge sites, and P top sites.[3][8] The presence of both Ni (hydride-acceptor) and P (proton-acceptor) sites is thought to create a synergistic "ensemble effect" that mimics the active site of [NiFe] hydrogenase enzymes, which are highly efficient biological HER catalysts.[12]

DFT is used to model the elementary steps of the HER:

-

Volmer step: H⁺ + e⁻ + * → H*

-

Heyrovsky step: H* + H⁺ + e⁻ → H₂ + *

-

Tafel step: H* + H* → H₂ + * (* denotes a surface active site)

By calculating the free energy of hydrogen adsorption (ΔGH) on different sites, theory can predict the most favorable reaction pathway. An ideal HER catalyst should have a ΔGH close to zero. DFT calculations have shown that the various sites on Ni₂P surfaces offer a range of adsorption energies, making it active for the reaction.[13] Furthermore, computational models can determine the activation energies for each step, revealing the rate-determining step and providing insights into how to design more efficient catalysts.[3][14]

Hydrodesulfurization (HDS) and Other Catalytic Applications

Long before its use in electrocatalysis, Ni₂P was recognized as a superior catalyst for hydrodesulfurization (HDS), a critical process for removing sulfur from fossil fuels.[6][15] Theoretical studies have explored the HDS of probe molecules like thiophene and dibenzothiophene on Ni₂P surfaces.[16][17] These calculations show that Ni₂P is effective at activating C-S bonds through two primary routes: direct desulfurization (DDS) and hydrogenation (HYD).[16][17] DFT reveals that the Ni₂P surface strongly adsorbs sulfur-containing molecules and efficiently facilitates hydrogen dissociation, both key steps in the HDS process.[16] It has also been shown that under reaction conditions, the surface may incorporate sulfur to form a nickel phosphosulfide phase, which is believed to be the true active surface.[17]

More recently, theoretical work has pointed to the potential of Ni₂P in CO₂ conversion reactions, such as the dry reforming of methane.[18] DFT calculations suggest the Ni₂P(0001) surface is active for adsorbing and activating both CO₂ and CH₄.

Caption: Relationship between electronic properties and catalytic performance.

Part 4: Advanced Strategies for Tuning Ni₂P Electronic Structure

A key advantage of theoretical modeling is its predictive power, which can guide the synthesis of new materials with enhanced properties. By simulating the effects of modifications like doping and creating interfaces, computational chemistry accelerates the discovery of superior catalysts.

The Effect of Heteroatom Doping

Introducing other atoms into the Ni₂P lattice, a process known as doping, is a powerful strategy for tuning its electronic structure and, consequently, its catalytic activity. DFT calculations can systematically investigate the effect of various dopants (e.g., Fe, Co, Al, Mo, V) by substituting them for Ni atoms in the slab model.[19][20]

These studies have revealed that doping can:

-

Shift the d-band center: Dopants like Fe and Co can modulate the d-band center of neighboring Ni atoms, bringing it closer to the optimal value for a specific reaction, such as HER.[11]

-

Modify Adsorption Energies: By altering the local electronic environment, dopants can weaken or strengthen the binding of reaction intermediates, optimizing the catalytic cycle.[19]

-

Create New Active Sites: The introduction of a dopant atom can create new, highly active sites at the interface between the dopant and the host lattice.[19]

Theoretical predictions that Fe and Co are effective dopants for enhancing HER activity in Ni₂P have been subsequently verified by experiments, showcasing the powerful synergy between theory and practice.[11][20]

| Dopant | Predicted Effect on HER Activity | Governing Electronic Factor |

| Fe | Enhancement | Modulates d-band center, optimizes ΔGH |

| Co | Enhancement | Modulates d-band center, optimizes ΔGH |

| Al | Enhancement | Alters H-adsorption strength |

| Mo, V | Enhancement | Alters H-adsorption strength |

| Table 2. Summary of theoretical predictions on the effect of various dopants on the HER activity of Ni₂P.[11][19][20] |

Heterointerface Engineering

Another advanced strategy is to create heterointerfaces by combining Ni₂P with a second material. This creates a junction with unique electronic properties that are not present in either of the individual components. DFT is an ideal tool for exploring these complex interfaces.

Examples include:

-

Ni₂P-Co₂P: Theoretical calculations show strong electronic interaction and charge transfer at the Ni₂P-Co₂P interface, leading to an optimized hydrogen adsorption strength and enhanced HER activity.[21]

-

Ni₂P-Graphene: Forming a composite with graphene or N-doped graphene can significantly improve catalytic performance.[9][10] DFT studies reveal that charge is transferred from the graphene support to the Ni₂P, which modifies the electronic structure of the active sites and lowers the energy barrier for HER.[10]

These studies demonstrate that by carefully designing interfaces, it is possible to create synergistic effects that dramatically boost catalytic performance, a principle that is being actively explored for various energy conversion and storage applications.

Part 5: Conclusion and Future Outlook

Theoretical studies, predominantly using Density Functional Theory, have provided profound insights into the electronic structure of this compound. These computational investigations have successfully elucidated the relationships between Ni₂P's atomic arrangement, its unique electronic properties, and its remarkable catalytic activity in HER, HDS, and beyond. The ability of theory to model and predict the effects of doping and heterointerface formation has established a robust framework for the rational design of new, more efficient catalysts.

The future of this field is bright, with several exciting avenues for exploration. The investigation of more complex, multi-element dopant systems could unlock further synergistic enhancements. The rational design of three-dimensional hierarchical nanostructures with precisely controlled exposed facets and interfaces remains a key challenge where theory can provide invaluable guidance. Furthermore, the integration of machine learning and high-throughput computational screening will undoubtedly accelerate the discovery of novel phosphide-based materials with tailored electronic structures for specific catalytic applications, pushing the boundaries of what is possible in catalysis and sustainable chemistry.

References

- Trepo, E., et al. (n.d.).

- Materials Project. (n.d.). mp-21167: Ni2P (Hexagonal, P-62m, 189).

- Semantic Scholar. (n.d.).

- ResearchGate. (n.d.).

- Materials Project. (n.d.). mp-21167: Ni2P (hexagonal, P-62m, 189).

- ResearchGate. (n.d.). Electronic‐structure and electrochemical trends and mechanisms... | Download Scientific Diagram.

- ACS Catalysis. (2019). Theoretical Insights of Ni2P (0001) Surface toward Its Potential Applicability in CO2 Conversion via Dry Reforming of Methane.

- RSC Publishing. (2024).

- ACS Publications. (2021). Heterointerface Engineering of Ni2P–Co2P Nanoframes for Efficient Water Splitting.

- (2021).

- ACS Publications. (n.d.). Unraveling the Role of Surface Termination in Ni2P(001) for the Direct Desulfurization Reaction of Dibenzothiophene (DBT): A Density Functional Theory (DFT) and Microkinetic Study. Industrial & Engineering Chemistry Research.

- ACS Catalysis. (2019).

- ResearchGate. (2024).

- ResearchGate. (n.d.).

- ACS Publications. (n.d.). Time-Resolved X-ray Diffraction, Density Functional, and Hydrodesulfurization Activity Studies. The Journal of Physical Chemistry B.

- PubMed Central. (2021).

- (n.d.). Thiophene hydrodesulfurization over nickel phosphide catalysts: effect of the precursor composition and support.

- ResearchGate. (2025). Understanding the doping effect on hydrogen evolution activity of transition-metal phosphides: Modeled with Ni2P | Request PDF.

- ResearchGate. (2025). The nature of active sites of Ni2P electrocatalyst for hydrogen evolution reaction | Request PDF.

- PubMed Central. (2024).

- ACS Publications. (2013). Nanostructured Nickel Phosphide as an Electrocatalyst for the Hydrogen Evolution Reaction. Journal of the American Chemical Society.

- ResearchGate. (2025).

Sources

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. mp-21167: Ni2P (hexagonal, P-62m, 189) [legacy.materialsproject.org]

- 3. trepo.tuni.fi [trepo.tuni.fi]

- 4. researchgate.net [researchgate.net]

- 5. Crystal and electronic facet analysis of ultrafine Ni2P particles by solid-state NMR nanocrystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. canli.dicp.ac.cn [canli.dicp.ac.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2D Ni2P/N-doped graphene heterostructure as a Novel electrocatalyst for hydrogen evolution reaction: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [PDF] Widely available active sites on Ni2P for electrochemical hydrogen evolution--insights from first principles calculations. | Semantic Scholar [semanticscholar.org]

- 14. Reaction modelling of hydrogen evolution on nickel phosphide catalysts: density functional investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Hydrogen adsorption trends on two metal-doped Ni 2 P surfaces for optimal catalyst design - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00684C [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Phase Diagram of Nickel Phosphide Compounds

Abstract

The nickel-phosphorus (Ni-P) binary system is of significant scientific and industrial interest due to the unique catalytic, electronic, and magnetic properties of its constituent nickel phosphide compounds.[1][2][3] A thorough understanding of the Ni-P phase diagram is paramount for the controlled synthesis of specific nickel phosphide phases, enabling the optimization of their performance in various applications, including hydrodesulfurization catalysis, electrocatalysis for hydrogen evolution, and as materials for lithium-ion batteries.[1][2][4] This in-depth technical guide provides a comprehensive overview of the Ni-P phase diagram, detailing the stable nickel phosphide compounds, their crystal structures, and the invariant reactions that govern their formation. Furthermore, it elucidates the experimental and computational methodologies employed to establish the phase diagram, offering researchers and materials scientists a foundational understanding of this complex and technologically important system.

Introduction to the Nickel-Phosphorus System

The allure of the nickel-phosphorus system lies in the remarkable diversity of its intermetallic compounds, each exhibiting distinct physicochemical properties. The synthesis of phase-pure nickel phosphides is a critical challenge, as the catalytic activity and stability are strongly dependent on the specific crystalline phase.[1][4] The Ni-P phase diagram serves as an indispensable roadmap for navigating the synthesis of these materials, providing the fundamental knowledge of phase stability as a function of temperature and composition. This guide will delve into the intricacies of the Ni-P phase diagram, offering a detailed exploration of the various nickel phosphide compounds and the thermodynamic principles that govern their existence.

The Nickel-Phosphorus (Ni-P) Phase Diagram

The Ni-P binary phase diagram is characterized by the presence of several stable nickel phosphide compounds, ranging from the nickel-rich Ni₃P to the phosphorus-rich NiP₃.[5][6][7] The diagram is complex, featuring multiple eutectic, peritectic, and solid-state transformations. A representative schematic of the Ni-P phase diagram, based on assessed thermodynamic data, is presented below.

Caption: A schematic representation of the Nickel-Phosphorus (Ni-P) binary phase diagram, highlighting the stable nickel phosphide compounds and key invariant reactions.

The Ni-P system includes a multitude of stable and metastable phases. The primary stable nickel phosphide compounds are:

-

Ni₃P: Nickel-rich phosphide.

-

Ni₅P₂: Exists in low- and high-temperature modifications.[8][9]

-

Ni₂P: One of the most studied phases for catalytic applications.[6][10][11][12][13][14]

-

NiP, NiP₂, NiP₃: Progressively more phosphorus-rich compounds.[5]

The formation and transformation of these phases are dictated by several invariant reactions, including a eutectic reaction on the nickel-rich side and a series of peritectic reactions for the formation of several other phosphides.

In-depth Look at Key Nickel Phosphide Compounds

A deeper understanding of the individual nickel phosphide compounds is essential for their targeted synthesis and application.

Crystal Structures

The crystal structures of the various nickel phosphide phases are diverse, which contributes to their distinct properties.

| Compound | Crystal System | Space Group | Pearson Symbol | Prototype | Reference(s) |

| Ni₃P | Tetragonal | I-4 | tI32 | Fe₃P | [17] |

| Ni₅P₂ (LT) | Trigonal | P-3c1 | hR84 | Ni₅P₂ | [18] |

| Ni₅P₂ (HT) | Hexagonal | P6₃cm | hP48 | Ni₅As₂ | [8] |

| Ni₁₂P₅ | Tetragonal | I4₁/a | tI68 | Ni₁₂P₅ | [5][10][19] |

| Ni₂P | Hexagonal | P-62m | hP9 | Fe₂P | [10][11][12][13][14] |

| Ni₅P₄ | Hexagonal | P6₃mc | hP18 | Ni₅P₄ | [7] |

| NiP | Orthorhombic | Cmca | oC16 | MnP | [7] |

| NiP₂ | Monoclinic | C2/c | mC12 | CoP₂ | [7] |

| NiP₃ | Cubic | Im-3 | cI16 | CoAs₃ | [7] |

Thermodynamic Properties

The thermodynamic stability of each nickel phosphide compound is a critical factor in the construction of the phase diagram. The enthalpy of formation is a key parameter that indicates the relative stability of a compound. While experimental values can vary, a general trend is observed where the stability of the nickel phosphides is significant. Thermodynamic data for these compounds have been determined using various techniques, including Knudsen cell mass spectrometry and high-temperature drop calorimetry.[1][2] Computational methods, such as Density Functional Theory (DFT), have also been employed to calculate the thermodynamic properties of these compounds.

Methodologies for Determining the Ni-P Phase Diagram

The establishment of a phase diagram is a meticulous process that combines experimental observation with thermodynamic modeling.

Experimental Techniques

Differential Thermal Analysis (DTA) is a powerful technique for identifying the temperatures at which phase transformations occur.[10][11][13][17] In a DTA experiment, a sample of a Ni-P alloy and a thermally inert reference material are heated or cooled under identical conditions. The temperature difference between the sample and the reference is monitored. Exothermic or endothermic events, such as melting, solidification, or solid-state phase transformations, result in a measurable temperature difference, which appears as peaks on the DTA thermogram. By performing DTA on a series of alloys with varying compositions, the liquidus, solidus, and other transformation temperatures can be determined, allowing for the construction of the phase diagram.

Experimental Protocol: Determination of Phase Transformation Temperatures using DTA

-

Sample Preparation: A series of Ni-P alloys with varying compositions are prepared by arc melting or induction melting high-purity nickel and phosphorus in an inert atmosphere.

-

DTA Setup: A small, known weight of the alloy is placed in a sample crucible (e.g., alumina), and an equal amount of a reference material (e.g., alumina powder) is placed in an identical crucible.

-

Heating and Cooling Cycle: The sample and reference are heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., argon). The temperature difference between the sample and reference is recorded as a function of the sample temperature.

-

Data Analysis: The resulting DTA curve is analyzed to identify the onset temperatures of endothermic (melting) and exothermic (solidification) peaks, which correspond to phase transformation temperatures.

-

Phase Diagram Construction: The determined transformation temperatures for each composition are plotted on a temperature-composition graph to delineate the phase boundaries.

X-ray Diffraction (XRD) is used to identify the crystal structures of the phases present in the Ni-P alloys at different temperatures.[9] By annealing alloys at specific temperatures and then quenching them to room temperature, the high-temperature phase equilibria can be preserved for XRD analysis. This technique is crucial for identifying the solid phases in different regions of the phase diagram and confirming the products of invariant reactions.

Computational Modeling: The CALPHAD Method

The Calculation of Phase Diagrams (CALPHAD) method is a computational approach that uses thermodynamic models to describe the Gibbs free energy of each phase in a system.[14][18] By minimizing the total Gibbs free energy of the system at a given temperature and composition, the stable phases and their equilibrium compositions can be calculated. The thermodynamic parameters in the models are optimized by fitting them to experimental data, such as phase boundary information and thermochemical data. The CALPHAD method is invaluable for interpolating and extrapolating phase equilibria in regions where experimental data is scarce and for predicting multicomponent phase diagrams.

Caption: A workflow diagram illustrating the key steps in the experimental determination and computational assessment of a binary phase diagram, such as that of the Ni-P system.

Conclusion

The nickel-phosphorus phase diagram is a critical tool for the rational design and synthesis of nickel phosphide compounds with tailored properties for a wide range of applications. This guide has provided a comprehensive overview of the Ni-P system, detailing the stable phases, their crystal structures, and the invariant reactions that govern their formation. By understanding the experimental and computational methodologies used to establish the phase diagram, researchers and scientists can better control the synthesis of these technologically important materials, paving the way for future advancements in catalysis, energy storage, and beyond.

References

-

Synthesis of Amorphous and Various Phase-Pure Nanoparticles of Nickel Phosphide with Uniform Sizes via a Trioctylphosphine-Mediated Pathway. (n.d.). Inorganic Chemistry. Retrieved from [Link]

-

mp-21167: Ni2P (Hexagonal, P-62m, 189). (n.d.). Materials Project. Retrieved from [Link]

-

Molten state synthesis of nickel phosphides: mechanism and composition-activity correlation for electrochemical applications. (n.d.). Journal of Materials Chemistry A. Retrieved from [Link]

-

mp-2296: Ni3P (Tetragonal, I-4, 82). (n.d.). Materials Project. Retrieved from [Link]

-

Nickel Phosphides Fabricated through a Codeposition–Annealing Technique as Low-Cost Electrocatalytic Layers for Efficient Hydrogen Evolution Reaction. (n.d.). ACS Publications. Retrieved from [Link]

-

Phase diagram of Ni–P binary system and formation region of... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Amorphous and Various Phase-Pure Nanoparticles of Nickel Phosphide with Uniform Sizes via a Trioctylphosphine-Mediated Pathway. (n.d.). Inorganic Chemistry. Retrieved from [Link]

-

(a) Crystal structure of Ni12P5. (b) Equivalent sites of P ions. Yellow... (n.d.). ResearchGate. Retrieved from [Link]

-

Surface crystal structure perspective of Ni12P5 a, b In the (001)... (n.d.). ResearchGate. Retrieved from [Link]

-

Controlled Synthesis of Nickel Phosphides in Hollow N, P Co-Doped Carbon: In Situ Transition to (Oxy)hydroxide Phases During Oxygen Evolution Reaction. (n.d.). MDPI. Retrieved from [Link]

-

Crystal structure of Ni2P: four-unit cells stacked on top of one... (n.d.). ResearchGate. Retrieved from [Link]

-

CALPHAD assessment of the Ni-Sn-Ti system. (n.d.). ScienceDirect. Retrieved from [Link]

-

(a) Crystal structure of Ni2P with Ni3P2 termination of (0001) surface,... (n.d.). ResearchGate. Retrieved from [Link]

-

Phase diagram of Ni–P. (n.d.). ResearchGate. Retrieved from [Link]

-

(a), (b) The crystal structure of Ni2P. (c), (d) The crystal structure of Ni(PO3)2. (n.d.). ResearchGate. Retrieved from [Link]

-

Differential Thermal Analysis (DTA) Study of the Homogenization Process in Alloy 718. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Crystal Structure of Ni5P2. (n.d.). Ovid. Retrieved from [Link]

-

Phase transformations in the nickel phosphide system induced by transition-metal doping and their electro-catalytic study. (n.d.). RSC Publishing. Retrieved from [Link]

-

(PDF) Crystal Structure of Ni5P2. (n.d.). ResearchGate. Retrieved from [Link]

-

Initial Stages in the Formation of Nickel Phosphides. (n.d.). SciSpace. Retrieved from [Link]

-

Ni-P equilibrium phase diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Ni12P5 and Ni12P5-rGO for multifunctional electrocatalyst and supercapacitor application. (n.d.). PMC. Retrieved from [Link]

-

Crystal structure of HT-Ni5P2 and reinvestigation of isotypic Ni5As2. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermochemistry of the nickel–phosphorus system. (n.d.). ResearchGate. Retrieved from [Link]

-

Crystal Structure of Ni5P2. (n.d.). Ovid. Retrieved from [Link]

-

Microscopic Phase-Field Simulation of γ′ Precipitation in Ni-Based Binary Alloys Coupled with CALPHAD Method. (n.d.). MDPI. Retrieved from [Link]

-

Crystal structure of a) Ni, b) Ni12P5, c) Ni2P, d) NiP2. The atomic... (n.d.). ResearchGate. Retrieved from [Link]

-

Vaporization Behavior, Phase Equilibria, and Thermodynamic Stabilities of Nickel Phosphides. (n.d.). DTIC. Retrieved from [Link]

-

A Review of the Structure–Property Relationship of Nickel Phosphides in Hydrogen Production. (n.d.). MDPI. Retrieved from [Link]

-

Crystalline structures of A, Ni3P; B, Ni12P5; C, Ni2P; D, Ni5P4; E,... (n.d.). ResearchGate. Retrieved from [Link]

-

Nickel Phosphide Electrocatalysts for Hydrogen Evolution Reaction. (n.d.). MDPI. Retrieved from [Link]

-

Nickel phosphide: the effect of phosphorus content on hydrogen evolution activity and corrosion resistance in acidic medium. (n.d.). RSC Publishing. Retrieved from [Link]

-

Ni (Nickel) Binary Alloy Phase Diagrams. (n.d.). ASM Digital Library. Retrieved from [Link]

-

Phase Diagrams of Binary and Ternary Nickel Systems. (n.d.). ASM Digital Library. Retrieved from [Link]

-

Comprehensive thermodynamics of nickel hydride bis(diphosphine) complexes: A predictive model through computations. (n.d.). Oak Ridge National Laboratory. Retrieved from [Link]

-

Nickel phosphide electrocatalyst: A combined quantum mechanical and thermodynamic exploration. (n.d.). ACS Fall 2025. Retrieved from [Link]

-

Ni-P (Nickel-Phosphorus). (n.d.). ResearchGate. Retrieved from [Link]

-

Summary of the nickel phosphide electrocatalysts prepared through... (n.d.). ResearchGate. Retrieved from [Link]

-

Phase transformations in the nickel phosphide system induced by transition-metal doping and their electro-catalytic study. (n.d.). RSC Publishing. Retrieved from [Link]

-

Phase transformations in the nickel phosphide system induced by transition-metal doping and their electro-catalytic study. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Ni-P equilibrium phase diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Phase diagrams of binary nickel alloys. (n.d.). Semantic Scholar. Retrieved from [Link]

- Phase Diagrams of Binary Nickel Alloys. (n.d.). Google Books.

-

FE-NI PHASE DIAGRAM. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

(PDF) Ni-Pt Phase Diagram: Experiment and Theory. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. srd.nist.gov [srd.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. diva-portal.org [diva-portal.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. tms.org [tms.org]

- 13. Assessment of Uncertainty in CALPHAD Descriptions | NIST [nist.gov]

- 14. [PDF] Differential Thermal Analysis of Nickel-Base Superalloys | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. sci-hub.se [sci-hub.se]

- 17. [PDF] Differential Thermal Analysis (DTA) Study of the Homogenization Process in Alloy 718 | Semantic Scholar [semanticscholar.org]

- 18. tms.org [tms.org]

- 19. mdpi.com [mdpi.com]

dinickel phosphide magnetic properties at low temperatures

An In-depth Technical Guide to the Low-Temperature Magnetic Properties of Dinickel Phosphide (Ni₂P)

This guide provides a comprehensive technical overview of the magnetic properties of this compound (Ni₂P) at low temperatures. It is intended for researchers, materials scientists, and professionals in fields where understanding the magnetic behavior of transition metal phosphides is critical. This document synthesizes experimental findings with theoretical principles to offer a holistic view of Ni₂P's magnetic landscape, from bulk crystals to nanoscale systems.

Introduction: The Context of this compound

This compound (Ni₂P) is a transition metal phosphide recognized for its unique hexagonal crystal structure (Fe₂P-type, space group P-62m) and its remarkable catalytic activities, particularly in hydrodesulfurization processes.[1][2] The crystal structure is characterized by two distinct nickel sites (tetrahedral and square pyramidal) and two phosphorus sites, leading to an anisotropic arrangement.[1] While its catalytic properties have been a primary focus, the electronic and magnetic characteristics that underpin this functionality, especially at low temperatures where quantum effects become more pronounced, are of fundamental scientific importance.

Understanding the low-temperature magnetism of Ni₂P is crucial for several reasons. It provides insight into the collective behavior of electrons in this material, explores the potential for spintronic applications, and helps to build a more complete structure-property relationship that can inform the design of new catalysts and electronic materials. This guide delves into the experimental methodologies used to probe these properties and the key findings that define our current understanding.

Magnetic Behavior: A Tale of Two Forms - Bulk vs. Nanocrystalline

The magnetic properties of Ni₂P are highly dependent on its physical form, primarily whether it is in a bulk crystalline state or as nanoparticles. This distinction is critical for interpreting experimental data.

Bulk Ni₂P: A Weakly Magnetic System

Single-crystal studies of Ni₂P are less common than those of its isostructural analogue, Fe₂P, which is a well-known ferromagnet with a first-order phase transition.[3][4] In contrast, bulk Ni₂P does not exhibit strong, long-range magnetic ordering. Magnetic susceptibility measurements on bulk Ni₂P often characterize it as a Curie-Weiss paramagnet .[5][6] This behavior is defined by the magnetic susceptibility (χ) following the Curie-Weiss law at higher temperatures:

χ = C / (T - θ)

where C is the Curie constant and θ is the Weiss temperature. A small Weiss temperature suggests that the magnetic exchange interactions between the nickel atoms are weak. The metallic character of Ni₂P is confirmed by solid-state NMR studies, which show that the material follows the Korringa relation, a hallmark of metallic systems.[1]

Nanocrystalline Ni₂P: Emergent Magnetism

The magnetic landscape of Ni₂P changes dramatically at the nanoscale. The synthesis of size-controlled Ni₂P nanoparticles has revealed a strong correlation between particle size and magnetic behavior.[7]

-

Superparamagnetism: Smaller Ni₂P nanoparticles typically exhibit superparamagnetism.[5][7] In a superparamagnetic state, the nanoparticles are single magnetic domains, and their magnetic moments fluctuate thermally. Above a characteristic blocking temperature (T_B) , the particles behave as paramagnets with very large magnetic moments. Below T_B, the thermal energy is insufficient to overcome the anisotropy energy barrier, and the nanoparticle's magnetization becomes "blocked," leading to hysteretic behavior similar to a ferromagnet.[8]

-

Ferromagnetism: As the size of the Ni₂P nanoparticles increases, ferromagnetic characteristics become more prominent, especially at very low temperatures (e.g., 5 K).[7] This is accompanied by a significant increase in blocking temperature, saturation magnetization (M_s), remanent magnetization (M_r), and coercivity (H_c).[7] This size-dependent transition from superparamagnetic to ferromagnetic-like behavior is a classic phenomenon in magnetic nanoparticles, driven by the increase in the volume and the corresponding magnetic anisotropy energy.

The following table summarizes the size-dependent magnetic properties observed in Ni₂P nanoparticles.

| Property | Trend with Increasing Nanoparticle Size | Rationale |

| Blocking Temperature (T_B) | Increases | The energy barrier to magnetic moment fluctuation (anisotropy energy) is proportional to the particle volume. Larger particles have a higher energy barrier, requiring more thermal energy (higher temperature) to induce superparamagnetic behavior. |

| Saturation Magnetization (M_s) | Increases | In smaller nanoparticles, a larger fraction of atoms are on the surface, where spins can be disordered or "canted" due to broken symmetry and surface effects, leading to a lower net magnetization. Larger particles have a more "bulk-like" core, resulting in higher M_s.[9] |

| Coercivity (H_c) | Increases | Coercivity, the resistance to demagnetization, is strongly dependent on magnetic anisotropy and volume. Below the blocking temperature, larger single-domain particles exhibit higher coercivity. |

Experimental Protocols for Magnetic Characterization

A credible investigation into the magnetic properties of Ni₂P requires a multi-faceted approach, combining material synthesis with rigorous structural and magnetic characterization.

Synthesis of Ni₂P Nanoparticles

A common and effective method for producing size-controlled Ni₂P nanoparticles is the thermal decomposition of organometallic precursors in a high-boiling-point solvent.[5][9][10] This solution-phase method offers excellent control over particle size and composition.[11][12]

Step-by-Step Protocol: Thermal Decomposition Synthesis

-

Precursor Preparation: A nickel precursor, such as nickel(II) acetylacetonate (Ni(acac)₂), is mixed with a phosphorus source, typically trioctylphosphine (TOP), in a solvent like oleylamine or dioctyl ether.

-

Degassing: The mixture is heated under vacuum (e.g., at 100°C) to remove water and oxygen, which can interfere with the reaction and lead to oxide formation.

-

Nucleation and Growth: The temperature is rapidly increased to the desired reaction temperature (e.g., 230-300°C) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Aging: The solution is held at the reaction temperature for a specific duration. The reaction time and temperature are critical parameters for controlling the final particle size and phase (e.g., longer times favor the formation of Ni₂P over other phases like Ni₁₂P₅).[5]

-

Isolation and Purification: After the reaction, the solution is cooled to room temperature. The nanoparticles are precipitated by adding a non-solvent like ethanol and collected via centrifugation. Several washing cycles with a solvent/non-solvent mixture (e.g., hexane/ethanol) are performed to remove residual surfactants and unreacted precursors.

The causality behind this choice of method is control. Thermal decomposition allows for temporal separation of nucleation and growth, enabling the synthesis of highly monodisperse nanoparticles. The choice of surfactants (like oleylamine) is crucial for preventing aggregation and stabilizing the nanoparticles.[9]

A diagram illustrating the synthesis and characterization workflow is presented below.

Caption: Workflow for synthesis and characterization of Ni₂P nanoparticles.

Magnetic Measurement Techniques

Superconducting Quantum Interference Device (SQUID) Magnetometry: The primary tool for sensitive magnetic measurements is the SQUID magnetometer.[6][10] It is used to perform two key types of measurements at low temperatures:

-

Magnetization vs. Temperature (M-T): This measurement is crucial for identifying magnetic transitions and blocking temperatures. It is typically performed in two modes:

-

Zero-Field-Cooled (ZFC): The sample is cooled from room temperature to the lowest temperature (e.g., 2 K) in the absence of an external magnetic field. A small field is then applied, and the magnetization is measured as the sample is warmed.

-

Field-Cooled (FC): The sample is cooled from room temperature in the presence of the same small magnetic field, and magnetization is measured during the warming process.

The temperature at which the ZFC curve peaks and diverges from the FC curve corresponds to the blocking temperature (T_B) for superparamagnetic nanoparticles.[13]

-

-

Magnetization vs. Field (M-H): This measurement generates a hysteresis loop by cycling the magnetic field at a constant temperature. From the M-H loop, key parameters like saturation magnetization (M_s), remanence (M_r), and coercivity (H_c) are extracted. A superparamagnetic material above T_B will show no hysteresis (H_c = 0), while a ferromagnetic or blocked superparamagnetic material will exhibit an open loop.[8]

The logical relationship between ZFC/FC measurements and the determination of T_B is visualized below.

Caption: Logic flow for determining blocking temperature (TB) using ZFC/FC curves.

Structural Characterization: The Role of Neutron Diffraction

While X-ray diffraction (XRD) is essential for confirming the crystalline phase of Ni₂P, it is insensitive to magnetic moments.[14] To determine the microscopic magnetic structure—how the magnetic moments of the individual Ni atoms are oriented relative to each other—neutron diffraction is the definitive technique.[15][16]

Why Neutron Diffraction is Authoritative: Neutrons possess a magnetic dipole moment, allowing them to scatter from ordered atomic magnetic moments in a material.[16][17] This magnetic scattering gives rise to additional Bragg peaks in the diffraction pattern that are absent in XRD. The positions and intensities of these magnetic peaks can be used to solve the magnetic structure (e.g., ferromagnetic, antiferromagnetic, or more complex arrangements).[16][18] For a material like Ni₂P, low-temperature neutron diffraction would be the conclusive experiment to determine if any long-range magnetic order exists in the bulk material and to characterize the ordered magnetic moment.

The relationship between the Ni₂P crystal structure and its potential magnetic anisotropy is depicted below.

Caption: The anisotropic hexagonal crystal structure of Ni₂P gives rise to magnetocrystalline anisotropy.

Conclusion and Future Directions

The low-temperature magnetic properties of this compound are a rich area of study, revealing a fascinating divergence between its bulk and nanoscale forms. While bulk Ni₂P behaves as a simple Curie-Weiss paramagnet with weak magnetic interactions, its nanoparticles exhibit size-dependent superparamagnetic and ferromagnetic properties. This emergent magnetism at the nanoscale underscores the importance of dimensional confinement in tuning material properties.

Future research should focus on:

-

Single-Crystal Neutron Diffraction: Performing low-temperature neutron diffraction on high-quality single crystals of Ni₂P to definitively resolve the presence or absence of weak magnetic ordering in the bulk state.

-

Surface Magnetism: Utilizing advanced techniques like X-ray magnetic circular dichroism (XMCD) to probe the specific magnetic contributions of the surface versus the core in Ni₂P nanoparticles, which is critical for understanding their catalytic and magnetic behavior.

-

Theoretical Modeling: Employing more advanced Density Functional Theory (DFT) calculations that include strong correlation effects to accurately predict the magnetic ground state and exchange interactions in both bulk and nanocrystalline Ni₂P.

By integrating these advanced experimental and theoretical approaches, the scientific community can build a more complete and predictive model of magnetism in this important material.

References

- Synthesis of Highly Monodisperse Nickel and Nickel Phosphide Nanoparticles. MDPI.

- Magnetic Properties and Crystal Structure of (Fe,Ni)2(P,Si)

- Optimal Synthesis and magnetic properties of size-controlled nickel phosphide nanoparticles.

- Recent Advances in Magnetic Structure Determination by Neutron Powder Diffraction.

- Crystal Growth and Anisotropic Magnetic Properties of Quasi-2D (Fe 1 − x Ni x ) 2 P 2 S 6.

- Nickel Phosphide: The Effect of Phosphorus Content on the Activity and Stability toward Oxygen Evolution Reaction in Alkaline Medium.

- Controlled synthesis and magnetic properties of nickel phosphide and bimetallic iron–nickel phosphide nanorods.

- Controlled synthesis and magnetic properties of nickel phosphide and bimetallic iron-nickel phosphide nanorods. National Chiao Tung University Institutional Repository.

- Magnetic Anisotropy and Magnetic Ordering of Transition-Metal Phosphorus Trisulfides.

- Nickel and Cobalt Magnetic Nanoparticles (MNPs)

- Synthesis and magnetic characterization of Ni nanoparticles and Ni nanoparticles in multiwalled carbon nanotubes.

- low temperature magnetic behavior of "nonmagnetic" materials. National Institute of Standards and Technology.

- Single Crystal Growth and Electronic Properties of Mn 2 P and Fe 2 P.

- Magnetic Nanoparticles: Synthesis, Characterization, and Their Use in Biomedical Field. MDPI.

- Study of the Crystallographic and Magnetic Structure in the Nickel Substituted Cobalt Ferrites by Neutron Diffraction. Scirp.org.

- Crystal and electronic facet analysis of ultrafine Ni2P particles by solid-state NMR nanocrystallography. PubMed Central.

- Neutron Diffraction of Magnetic Materials.

- Unraveling the Magnetic Properties of NiO Nanoparticles:

- Preparation of Ni2P and Fe2P single crystals by the floating-zone method.

- Controlled synthesis and magnetic properties of nickel phosphide and bimetallic iron–nickel phosphide nanorods.

- Low‐Temperature Magnetic Susceptibilities of the Hydrated Nickel Nitr

- Room temperature magnetic anisotropy in Fe2P-type transition metal based alloys.

- Crystal/magnetic structure and cation inversion in hydrothermally synthesized MnFe2O4, CoFe2O4, NiFe2O4, and ZnFe2O4 nanoparticles: a neutron powder diffraction study. Royal Society of Chemistry.

- Discovery of a Ferromagnetic Nickel Chalcogenide Nanocluster Ni3S3H(PEt3)5.

- Magnetic neutron diffraction.

- Influence of Reduction Temperature on the Structure and Naphthalene Hydrogenation Saturation Performance of Ni2P/Al2O3 C

- Temperature dependence of the specific magnetic susceptibility of NiC 2 O 4 ·2H 2 O/MnC 2 O 4 ·2H 2 O solid solutions.

- NiCoP: A Highly Active Catalyst for Hydrogenation of Ethyl Levulinate to γ-Valerolactone in Liquid Phase. MDPI.

Sources

- 1. Crystal and electronic facet analysis of ultrafine Ni2P particles by solid-state NMR nanocrystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. National Chiao Tung University Institutional Repository:Controlled synthesis and magnetic properties of nickel phosphide and bimetallic iron-nickel phosphide nanorods [ir.lib.nycu.edu.tw]

- 11. jchemrev.com [jchemrev.com]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of a Ferromagnetic Nickel Chalcogenide Nanocluster Ni3S3H(PEt3)5 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 18. Study of the Crystallographic and Magnetic Structure in the Nickel Substituted Cobalt Ferrites by Neutron Diffraction [scirp.org]

An In-depth Technical Guide to the Calculation of Surface Energies of Dinickel Phosphide (Ni₂P) Facets

Abstract

Dinickel phosphide (Ni₂P) has emerged as a highly promising material in catalysis, particularly for hydroprocessing and hydrogen evolution reactions. The catalytic activity and selectivity of Ni₂P nanoparticles are intrinsically linked to their morphology and the nature of the exposed crystal facets. Understanding the relative stability of these facets is paramount for designing catalysts with enhanced performance. This guide provides a comprehensive, in-depth exploration of the theoretical and computational methodologies for determining the surface energies of various Ni₂P facets. We will delve into the principles of Density Functional Theory (DFT), the construction of surface slab models, the nuances of surface termination, and the ultimate prediction of equilibrium crystal morphology via the Wulff construction. This document is intended for researchers, scientists, and professionals in materials science and catalysis seeking a rigorous understanding of surface energy calculations.

Introduction: The Significance of Surface Energy in Ni₂P Catalysis

The catalytic prowess of a material is fundamentally a surface phenomenon. For crystalline catalysts like this compound (Ni₂P), the atomic arrangement on the exposed surfaces, or facets, dictates the number and nature of active sites. Different crystallographic planes (facets) of Ni₂P exhibit distinct atomic coordinations, electronic structures, and, consequently, different catalytic properties.[1][2] The (0001) facet, for instance, is often cited as being particularly active for various catalytic reactions.[1][3][4]

The shape of a nanocrystal at thermodynamic equilibrium is governed by the principle of minimizing its total surface free energy.[5] This equilibrium shape, which can be predicted by the Wulff construction, is determined by the specific surface energies (γ) of its constituent facets.[6][7] Facets with lower surface energy are more stable and will be more predominantly expressed in the final crystal morphology.[5] Therefore, the accurate calculation of the surface energies of different Ni₂P facets is a critical step in understanding its catalytic behavior and in the rational design of high-performance Ni₂P-based catalysts.[8]

This guide will walk through the first-principles approach, primarily using Density Functional Theory (DFT), to calculate these crucial surface energies.

Theoretical Framework: First-Principles Calculation of Surface Energy

The surface energy (γ) of a particular crystal facet (hkl) is defined as the excess free energy per unit area required to create that surface by cleaving a bulk crystal.[9][10] From a computational standpoint, this is typically calculated using a slab model. The formula for the surface energy of a symmetric slab (with two identical surfaces) is given by:

γhkl = (Eslab - n * Ebulk) / 2A

Where:

-

Eslab is the total energy of the slab supercell.

-

Ebulk is the energy of a single formula unit of bulk Ni₂P.

-

n is the number of formula units in the slab.

This calculation relies on the ability of DFT to accurately compute the total energies of both the bulk and surface slab configurations.[10][12]

The Power of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[13][14] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density.[13] In practice, the Kohn-Sham equations are solved to find this electron density and, consequently, the total energy of the system.[13][15]

For surface science and catalysis, DFT has become an indispensable tool for several reasons:

-

Accuracy: Modern DFT approximations, such as the Generalized Gradient Approximation (GGA), often provide a good balance between computational cost and accuracy for molecule-metal surface interactions.[16]

-

Predictive Power: DFT can predict a wide range of material properties, including electronic band structures, adsorption energies, and reaction barriers, providing insights that can be difficult to obtain experimentally.[12][17]

-

Atomistic Detail: It allows for the investigation of surface reconstructions, the effect of different terminations, and the precise nature of active sites.[18]

Popular software packages for performing such DFT calculations include VASP (Vienna Ab initio Simulation Package) and Quantum ESPRESSO, both of which are based on plane-wave basis sets and pseudopotentials.[15][19][20][21][22]

The Computational Workflow: A Step-by-Step Guide

The calculation of Ni₂P surface energies involves a systematic and rigorous computational workflow. The following sections detail the critical steps, from building the crystal structure to analyzing the final energy values.

Step 1: Bulk Ni₂P Crystal Structure Optimization

The starting point for any surface calculation is an accurate representation of the bulk crystal structure. Ni₂P crystallizes in a hexagonal structure with the space group P-62m.[23][24]

Protocol:

-

Obtain the initial crystal structure: The crystallographic information file (CIF) for Ni₂P can be obtained from online databases like the Materials Project (e.g., mp-21167).[23][24]

-

Perform a full geometry optimization: Using a DFT code, relax the lattice parameters and the internal atomic positions of the bulk Ni₂P unit cell until the forces on the atoms and the stress on the cell are minimized. This ensures that the calculated bulk energy (Ebulk) corresponds to the true ground state of the crystal.

-

Convergence testing: It is crucial to perform convergence tests with respect to the plane-wave energy cutoff and the k-point mesh to ensure the accuracy of the total energy calculation.

Step 2: Constructing the Surface Slab Model

To model a specific facet, a "slab" is created by cleaving the optimized bulk crystal along the desired crystallographic plane (e.g., (0001), (10

Protocol:

-

Cleave the bulk structure: Use computational tools to generate a slab model for the desired (hkl) facet.

-